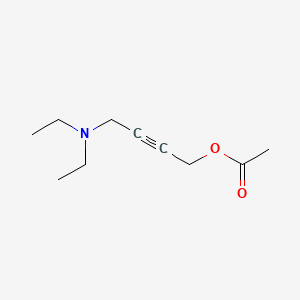

1-Acetoxy-4-diethylamino-2-butyne

Description

Properties

IUPAC Name |

4-(diethylamino)but-2-ynyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-4-11(5-2)8-6-7-9-13-10(3)12/h4-5,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQEDWWHCJSXKHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373315 | |

| Record name | 1-Acetoxy-4-diethylamino-2-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22396-77-6 | |

| Record name | 2-Butyn-1-ol, 4-(diethylamino)-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22396-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetoxy-4-diethylamino-2-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(diethylamino)but-2-yn-1-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Acetoxy-4-diethylamino-2-butyne (CAS: 22396-77-6): Synthesis, Properties, and Application as a Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Acetoxy-4-diethylamino-2-butyne, a pivotal chemical intermediate in the synthesis of pharmaceutical compounds. Delving into its chemical and physical properties, this document details a robust, two-stage synthetic pathway commencing from fundamental starting materials. The causality behind the experimental choices in the synthesis of its precursor, 4-diethylamino-2-butyn-1-ol, via the Mannich reaction, and its subsequent esterification are elucidated. Furthermore, this guide outlines its critical role as a precursor to the anticholinergic drug Oxybutynin, including the mechanism of its final conversion. Analytical methodologies for quality control and characterization are also discussed, providing a holistic resource for researchers in medicinal chemistry and drug development.

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound, also known as 4-(Diethylamino)but-2-yn-1-yl acetate, is a multifunctional organic compound characterized by an internal alkyne, a tertiary amine, and an acetate ester.[1][2] Its strategic importance primarily lies in its role as a key intermediate in the synthesis of various pharmaceutical agents, most notably Oxybutynin.[3] The presence of multiple reactive sites within its structure allows for diverse chemical transformations, making it a valuable tool for the construction of complex molecular architectures in drug discovery and development. This guide aims to provide a detailed technical understanding of this compound, from its synthesis to its application.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its handling and use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 22396-77-6 | [1] |

| Molecular Formula | C₁₀H₁₇NO₂ | [1] |

| Molecular Weight | 183.25 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 217-218 °C (lit.) | [1] |

| Density | 0.961 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n²⁰/D) | 1.4560 (lit.) | [1] |

Safety Information:

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Work should be conducted in a well-ventilated fume hood. It is known to cause skin and eye irritation and may cause respiratory irritation.[4]

Synthesis of this compound: A Two-Stage Approach

The synthesis of this compound is efficiently achieved through a two-step process. The first stage involves the synthesis of the precursor alcohol, 4-diethylamino-2-butyn-1-ol, via a copper-catalyzed Mannich reaction. The second stage is the esterification of this alcohol to yield the final product.

Stage 1: Synthesis of 4-Diethylamino-2-butyn-1-ol via the Mannich Reaction

The Mannich reaction is a powerful carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. In this synthesis, propargyl alcohol provides the acidic acetylenic proton, which reacts with an iminium ion generated in situ from diethylamine and formaldehyde.

Diagram 1: Synthesis of 4-Diethylamino-2-butyn-1-ol via the Mannich Reaction

Caption: The Mannich reaction for the synthesis of 4-Diethylamino-2-butyn-1-ol.

Experimental Protocol: Synthesis of 4-Diethylamino-2-butyn-1-ol

This protocol is adapted from the procedure described in patent literature.[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine paraformaldehyde, N,N-diethylamine, and copper(II) acetate in 1,4-dioxane.

-

Initial Heating: Heat the mixture to 60-65°C with stirring. The formation of the iminium ion from diethylamine and formaldehyde is initiated during this step. Copper(II) acetate acts as a catalyst, facilitating the reaction of the acetylenic proton.

-

Addition of Propargyl Alcohol: After approximately 1.5 hours, add 2-propyn-1-ol (propargyl alcohol) to the reaction mixture.

-

Reaction Completion: Increase the temperature to 90-95°C and maintain for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and evaporate the excess 1,4-dioxane under reduced pressure to yield the crude 4-diethylamino-2-butyn-1-ol as an oil. Further purification can be achieved by vacuum distillation.

Causality of Experimental Choices:

-

Catalyst: The use of a copper salt, such as copper(II) acetate, is crucial for activating the terminal alkyne of propargyl alcohol, making the acetylenic proton more acidic and facilitating its reaction with the electrophilic iminium ion.

-

Solvent: 1,4-Dioxane is a suitable solvent as it is relatively inert under the reaction conditions and can dissolve all reactants.

-

Temperature: The initial lower temperature allows for the controlled formation of the iminium ion, while the subsequent increase in temperature drives the Mannich reaction to completion.

Stage 2: Esterification of 4-Diethylamino-2-butyn-1-ol

The final step is the esterification of the hydroxyl group of 4-diethylamino-2-butyn-1-ol with acetic acid, using acetic anhydride as a dehydrating agent and an acid catalyst.

Diagram 2: Esterification to Yield this compound

Caption: Esterification of 4-Diethylamino-2-butyn-1-ol.

Experimental Protocol: Synthesis of this compound

This protocol is based on the procedure outlined in patent WO2009122429A2.[5]

-

Reaction Setup: In a suitable reaction vessel, combine 4-diethylamino-2-butyn-1-ol, acetic acid, and acetic anhydride.

-

Catalyst Addition: Carefully add concentrated sulfuric acid as a catalyst.

-

Reaction Conditions: Heat the mixture to 65-70°C and maintain for 2 hours. The reaction should be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture and evaporate the excess acetic acid and acetic anhydride under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent like dichloromethane and wash with deionized water. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the final product. Purity can be further enhanced by vacuum distillation.

Causality of Experimental Choices:

-

Acetic Anhydride: Acetic anhydride serves a dual purpose. It acts as a powerful acetylating agent and also as a dehydrating agent, reacting with the water formed during the esterification to drive the equilibrium towards the product side.[6][7]

-

Sulfuric Acid: Concentrated sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen of acetic acid, making it more electrophilic and accelerating the rate of esterification.

-

Temperature: The elevated temperature increases the reaction rate, allowing the esterification to proceed to completion in a reasonable timeframe.

Application in Drug Development: The Synthesis of Oxybutynin

The primary and most significant application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of Oxybutynin.[3] Oxybutynin is an anticholinergic medication used to treat overactive bladder.[8]

The synthesis of Oxybutynin involves a transesterification reaction between methyl phenylcyclohexylglycolate and this compound, catalyzed by a base such as sodium methoxide.[9]

Diagram 3: Synthesis of Oxybutynin

Caption: Transesterification reaction to synthesize Oxybutynin.

Mechanism Insight: The Role of Sodium Methoxide

Sodium methoxide is a strong base and a source of the methoxide nucleophile. In the transesterification reaction, the methoxide ion attacks the carbonyl carbon of the methyl phenylcyclohexylglycolate, but more importantly, it facilitates the exchange of the acetate group from this compound with the phenylcyclohexylglycolate moiety.[10][11] The reaction is driven to completion by removing the methyl acetate byproduct.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is critical for its use as a pharmaceutical intermediate. A combination of chromatographic and spectroscopic techniques is recommended for its analysis.

Table 2: Recommended Analytical Techniques

| Technique | Purpose | Expected Observations/Data |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities. | A single major peak corresponding to the molecular weight of 183.25 g/mol . Fragmentation patterns can confirm the structure. Derivatization may not be necessary due to its volatility.[12][13] |

| High-Performance Liquid Chromatography (HPLC) | Quantification and purity determination. | A well-resolved peak with a specific retention time on a suitable column (e.g., C18). The mobile phase can be a mixture of acetonitrile and water with an acidic modifier.[14][15] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation of identity. | ¹H NMR would show characteristic signals for the ethyl groups of the diethylamino moiety, the methylene groups adjacent to the nitrogen and oxygen, the acetyl group, and the alkyne protons. ¹³C NMR would confirm the presence of all 10 carbon atoms in their unique chemical environments. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the C=O of the ester (around 1740 cm⁻¹), the C≡C of the alkyne (around 2200-2260 cm⁻¹, may be weak), and C-N and C-O stretching vibrations. |

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, with a well-established and critical role in the pharmaceutical industry, particularly in the production of Oxybutynin. Its synthesis, though multi-step, is based on fundamental and well-understood organic reactions. A thorough understanding of its synthesis, properties, and analytical characterization, as detailed in this guide, is essential for researchers and professionals in the field of drug development to ensure the quality and efficiency of their synthetic processes. The continued availability of high-purity this compound is crucial for the consistent manufacturing of essential medications.

References

- Mechanism of transesterification of TMP triester catalysed by sodium methoxide. ResearchGate. [URL: https://www.researchgate.net/figure/a-d-Mechanism-of-transesterification-of-TMP-triester-catalysed-by-sodium-methoxide_fig1_319400262]

- Transesterification. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.

- Estimation of Reaction Rates of Transesterification Pathways. Frontiers in Chemical Engineering. [URL: https://www.frontiersin.org/articles/10.3389/fceng.2021.673970/full]

- Optimization of Sunflower Oil Transesterification Process Using Sodium Methoxide. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4202457/]

- Reaction of Acetic Anhydride with Ethyl Alcohol | Ethyl acetate -Ester | Acetic acid | Class 12. YouTube. [URL: https://www.youtube.

- II. Esterification of alcohols with the formic acid/acetic anhydride reaction mixture. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/II.-Esterification-of-alcohols-with-the-formic-Gold-Stevens/0f5e1d3e8c7b8e5c8a9a9d9a9d9e9e9e9e9e9e9e]

- WO2009122429A2 - Crystalline oxybutynin and process for preparing the same. Google Patents. [URL: https://patents.google.

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC385240050]

- Chemistry of Acid Anhydrides. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/21%3A_Carboxylic_Acid_Derivatives_and_Nucleophilic_Acyl_Substitution_Reactions/21.05%3A_Chemistry_of_Acid_Anhydrides]

- Reaction of an alcohol with acetic anhydride in the presence of sodium bicarbonate. ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-1-Reaction-of-an-alcohol-with-acetic-anhydride-in-the-presence-of-sodium_fig1_258909033]

- Gas chromatographic-mass spectrometric analysis of N-acetylated amino acids: The first case of aminoacylase I deficiency. ResearchGate. [URL: https://www.researchgate.net/publication/221764648_Gas_chromatographic-mass_spectrometric_analysis_of_N-acetylated_amino_acids_The_first_case_of_aminoacylase_I_deficiency]

- A facile catalyst-free synthesis of 2-vinylquinolines via direct deamination reaction occurring during Mannich synthesis. The Royal Society of Chemistry. [URL: not available]

- Mannich reaction - L.S.College, Muzaffarpur. [URL: https://www.lscollege.ac.in/userfiles/file/e-content/PG/SEM-II/Paper-CC-06/Unit-3/Mannich%20reaction.pdf]

- The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/analytical-chemistry/gas-chromatography/derivatization-and-analysis-of-amino-acids-by-gc-ms]

- Key Considerations When Buying this compound. [URL: https://www.chemical-navi.com/posts/key-considerations-when-buying-1-acetoxy-4-diethylamino-2-butyne]

- Application of acetate derivatives for gas chromatography-mass spectrometry: Novel approaches on carbohydrates, lipids and amino acids analysis. ResearchGate. [URL: https://www.researchgate.net/publication/221764648_Gas_chromatographic-mass_spectrometric_analysis_of_N-acetylated_amino_acids_The_first_case_of_aminoacylase_I_deficiency]

- GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16604533/]

- 2 - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0603]

- 4 - The Royal Society of Chemistry. [URL: not available]

- One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. ThaiScience. [URL: not available]

- US10449173B2 - Method for treating overactive bladders and a device for storage and administration of topical oxybutynin compositions. Google Patents. [URL: https://patents.google.

- Pyrolysis acetyl

- 4-DIETHYLAMINO-2-BUTYN-1-OL(10575-25-4) 13C NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/10575-25-4_13cnmr.htm]

- 4-Diethylamino-2-butyn-1-ol CAS No. 10575-25-4. SRISYN.COM. [URL: https://www.srisyn.com/4-diethylamino-2-butyn-1-ol-cas-no-10575-25-4-p268.html]

- Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. MDPI. [URL: https://www.mdpi.com/1422-0067/24/19/14559]

- 1-diethylamino-3-butanone - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0298]

- 4-(Diethylamino)-2-butyn-1-ol. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/82735]

- WO2009122429A2 - Crystalline oxybutynin and process for preparing the same. Google Patents. [URL: https://patents.google.

- Oxybutynin EP Impurity A. SynZeal. [URL: https://www.synzeal.com/impurity-standards/oxybutynin-ep-impurity-a]

- This compound. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8242493.htm]

- This compound 97%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/543160]

- 4-(Diethylamino)but-2-yn-1-yl acetate. Echemi. [URL: https://www.echemi.

- Oxybutynin EP Impurity A. Aquigen Bio Sciences. [URL: https://www.aquigenbio.com/product/oxybutynin-ep-impurity-a/]

- 4-DIETHYLAMINO-2-BUTYN-1-OL. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7242494.htm]

- 4-(Diethylamino)-2-butyn-1-ol. SIELC Technologies. [URL: https://sielc.com/compound-4-diethylamino-2-butyn-1-ol.html]

- Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. ResearchGate. [URL: https://www.researchgate.

- WO2003039436A2 - Pharmaceutical compositions containing oxybutynin. Google Patents. [URL: https://patents.google.

- Oxybutynin EP Impurity A. Chemicea. [URL: https://www.chemicea.com/product/oxybutynin-ep-impurity-a-1199574-71-4]

- A Comparative Guide to the 1H NMR Spectrum of 4-Bromo-1-butyne and Its Analogs. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-1h-nmr-spectrum-of-4-bromo-1-butyne-and-its-analogs]

- CIS-1,4-DIACETOXY-2-BUTENE(25260-60-0) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/25260-60-0_1hnmr.htm]

- CAS No : 1199574-71-4| Product Name : Oxybutynin - Impurity A. Pharmaffiliates. [URL: https://www.pharmaffiliates.com/en/cyclohexenyl-analogue-of-oxybutynin-chloride]

- 1H and 13C NMR spectra of but-2-yne (2-butyne). Doc Brown's Chemistry. [URL: https://www.docbrown.info/page15/15_03alkynes04.htm]

Sources

- 1. This compound | 22396-77-6 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. mdpi.com [mdpi.com]

- 4. 8.2 The Reaction of Biodiesel: Transesterification | EGEE 439: Alternative Fuels from Biomass Sources [courses.ems.psu.edu]

- 5. WO2009122429A2 - Crystalline oxybutynin and process for preparing the same - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. US10449173B2 - Method for treating overactive bladders and a device for storage and administration of topical oxybutynin compositions - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]

- 14. nbinno.com [nbinno.com]

- 15. 4-(Diethylamino)-2-butyn-1-ol | SIELC Technologies [sielc.com]

A Technical Guide to the Synthesis of 1-Acetoxy-4-diethylamino-2-butyne from Propargyl Alcohol

Abstract: This document provides a comprehensive technical guide for the synthesis of 1-Acetoxy-4-diethylamino-2-butyne, a valuable compound in chemical and pharmaceutical research. The synthesis is a two-step process commencing with the copper-catalyzed Mannich reaction of propargyl alcohol, diethylamine, and formaldehyde to yield the intermediate, 4-diethylamino-2-butyn-1-ol. This intermediate is subsequently acetylated to produce the final product. This guide delves into the mechanistic underpinnings of each step, provides detailed, field-tested protocols, and outlines the necessary purification and characterization techniques. It is intended for researchers, chemists, and professionals in drug development who require a robust and reproducible synthetic route to this compound.

Introduction

This compound is a chemical intermediate with applications in various fields of organic synthesis and medicinal chemistry.[1][2] Its structure, featuring an acetoxy group, a tertiary amine, and an internal alkyne, makes it a versatile building block for more complex molecules. The synthesis from readily available starting materials like propargyl alcohol is an efficient and well-established route.

This guide is structured to provide not just a set of instructions, but a deeper understanding of the synthesis. We will explore the "why" behind each procedural step, from the choice of catalyst in the first step to the purification method in the second. This approach is designed to empower researchers to not only replicate the synthesis but also to troubleshoot and adapt it as needed.

Part 1: Synthesis of the Intermediate: 4-Diethylamino-2-butyn-1-ol via the Mannich Reaction

The first critical phase of the synthesis is the aminoalkylation of propargyl alcohol. This is achieved through a Mannich reaction, a classic three-component condensation, which in this specific case involves an acidic C-H bond (the terminal alkyne), formaldehyde, and a secondary amine (diethylamine).[3][4][5]

Reaction Overview

Sources

An In-depth Technical Guide to 1-Acetoxy-4-diethylamino-2-butyne: Synthesis, Characterization, and Applications in Drug Development

Introduction: Unveiling a Versatile Propargylamine Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of novel molecular entities rely on a robust toolkit of versatile chemical intermediates. Among these, propargylamines stand out for their unique structural features and reactivity, which allow for their elaboration into a diverse array of complex, biologically active molecules. This guide provides an in-depth technical overview of 1-Acetoxy-4-diethylamino-2-butyne, a propargylamine derivative of significant interest. While it is a valuable intermediate in various chemical syntheses, its most notable role is as a key precursor in the manufacture of Oxybutynin, a widely prescribed medication for overactive bladder.[1]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the molecular structure and physicochemical properties of this compound, provide detailed experimental protocols for its synthesis, explore its chemical reactivity, and discuss its applications as a strategic building block in pharmaceutical research and development.

Molecular Structure and Physicochemical Properties

This compound, also known by its IUPAC name 4-(diethylamino)but-2-yn-1-yl acetate, possesses a unique combination of functional groups that contribute to its utility as a synthetic intermediate.[2] The molecule features a central butyne chain, imparting rigidity and providing a reactive site for various chemical transformations. One terminus of the alkyne is functionalized with a diethylamino group, a tertiary amine that can act as a base or a nucleophile. The other end bears an acetoxy group, an ester that can be hydrolyzed or serve as a leaving group.

The interplay of these functional groups dictates the molecule's physical and chemical properties. The tertiary amine provides a degree of water solubility and a basic handle for salt formation, while the overall carbon framework lends it solubility in organic solvents.

Molecular Formula and Structure

The chemical formula for this compound is C₁₀H₁₇NO₂. Its linear formula is H₃CCO₂CH₂C≡CCH₂N(C₂H₅)₂.[2] The molecular structure is depicted in the following diagram:

Caption: 2D structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 183.25 g/mol | |

| CAS Number | 22396-77-6 | [2] |

| Appearance | Oily liquid | [2] |

| Boiling Point | 217-218 °C (lit.) | |

| Density | 0.961 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.4560 (lit.) | |

| Flash Point | 103.3 °C (closed cup) | [2] |

| SMILES | CCN(CC)CC#CCOC(C)=O | [2] |

| InChI Key | AQEDWWHCJSXKHP-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process, starting from readily available precursors. The overall synthetic workflow involves the initial formation of the precursor alcohol, 4-(diethylamino)-2-butyn-1-ol, via a Mannich reaction, followed by its esterification to yield the final product.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 4-(Diethylamino)-2-butyn-1-ol

This protocol is adapted from established procedures for the Mannich reaction involving propargyl alcohol.[3][4]

Materials:

-

Propargyl alcohol

-

Paraformaldehyde

-

N,N-Diethylamine

-

Copper(II) acetate

-

1,4-Dioxane

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a stirrer, a mixture of paraformaldehyde, N,N-diethylamine, and a catalytic amount of copper(II) acetate in 1,4-dioxane is heated to 60-65°C.

-

After approximately 1.5 hours, propargyl alcohol is added to the reaction mixture.

-

The temperature is then raised to 90-95°C and maintained for 2 hours.

-

Upon completion of the reaction, the excess solvent (1,4-dioxane) is removed under reduced pressure to yield the crude 4-(diethylamino)-2-butyn-1-ol as an oil.

-

The crude product can be purified by vacuum distillation.

Experimental Protocol: Synthesis of this compound

This protocol is based on the esterification method described in the patent literature.[2]

Materials:

-

4-(Diethylamino)-2-butyn-1-ol

-

Acetic acid

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Dichloromethane

-

Deionized water

-

Sodium bicarbonate

-

EDTA solution (1%)

Procedure:

-

A mixture of 4-(diethylamino)-2-butyn-1-ol, acetic acid, acetic anhydride, and a catalytic amount of concentrated sulfuric acid is heated to 65-70°C.

-

The reaction mixture is maintained at this temperature for 2 hours.

-

After the maintenance period, the excess solvent and reagents are evaporated under reduced pressure.

-

The residue is cooled and then poured into a mixture of dichloromethane and deionized water.

-

The reaction mixture is carefully neutralized by the slow addition of solid sodium bicarbonate, controlling for effervescence.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed sequentially with a 2% sodium bicarbonate solution and a 1% EDTA solution.

-

The organic solvent is removed under reduced pressure to afford the final product, this compound, as an oil.

Spectroscopic Characterization

While publicly available experimental spectra for this compound are limited, its structure can be unequivocally confirmed through a combination of spectroscopic techniques. Below is a prediction of the expected spectral data based on its molecular structure and analysis of its precursor, 4-(diethylamino)-2-butyn-1-ol, for which spectral data is available.[5]

¹H NMR Spectroscopy (Predicted)

-

~1.0 ppm (triplet, 6H): Corresponding to the six protons of the two methyl groups of the diethylamino moiety.

-

~2.5 ppm (quartet, 4H): Attributed to the four methylene protons of the two ethyl groups of the diethylamino moiety.

-

~2.1 ppm (singlet, 3H): Representing the three protons of the acetyl group.

-

~3.3 ppm (t, 2H): A triplet arising from the methylene protons adjacent to the nitrogen atom (-C≡C-CH₂-N).

-

~4.7 ppm (t, 2H): A triplet corresponding to the methylene protons adjacent to the ester oxygen (O-CH₂-C≡C-).

¹³C NMR Spectroscopy (Predicted)

-

~12 ppm: Signal from the methyl carbons of the diethylamino group.

-

~47 ppm: Signal from the methylene carbons of the diethylamino group.

-

~21 ppm: Signal from the methyl carbon of the acetoxy group.

-

~52 ppm: Signal from the methylene carbon adjacent to the nitrogen.

-

~51 ppm: Signal from the methylene carbon adjacent to the ester oxygen.

-

~80-85 ppm (2 signals): Two distinct signals for the sp-hybridized carbons of the alkyne.

-

~170 ppm: Signal from the carbonyl carbon of the ester.

Infrared (IR) Spectroscopy (Predicted)

-

~2970-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~2240 cm⁻¹ (weak): C≡C stretching vibration of the internal alkyne.

-

~1740 cm⁻¹ (strong): C=O stretching vibration of the ester carbonyl group.

-

~1230 cm⁻¹ (strong): C-O stretching vibration of the ester.

Mass Spectrometry (Predicted)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 183. Key fragmentation patterns would likely involve the loss of the acetoxy group and cleavage at the propargylic positions.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the reactivity of its constituent functional groups. The central alkyne can undergo a variety of addition reactions, including hydrogenation to the corresponding alkene or alkane, and can participate in cycloaddition reactions. The tertiary amine can be protonated to form a salt or can act as a nucleophile. The ester linkage is susceptible to hydrolysis under acidic or basic conditions, which would regenerate the precursor alcohol, 4-(diethylamino)-2-butyn-1-ol.

The synthesis of the precursor alcohol via the Mannich reaction is a classic example of aminoalkylation. The mechanism involves the in-situ formation of an electrophilic iminium ion from diethylamine and formaldehyde. The acetylenic proton of propargyl alcohol is sufficiently acidic to be removed by a base, forming a nucleophilic acetylide, which then attacks the iminium ion.

Caption: Simplified mechanism of the Mannich reaction for the synthesis of the precursor alcohol.

Applications in Drug Development

The primary application of this compound in the pharmaceutical industry is as a crucial intermediate in the synthesis of Oxybutynin.[1] Oxybutynin is an anticholinergic medication used to relieve urinary and bladder difficulties, including frequent urination and inability to control urination, by decreasing muscle spasms of the bladder.

In the synthesis of Oxybutynin, this compound undergoes a transesterification reaction with methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate in the presence of a base like sodium methoxide.[2] This reaction highlights the importance of the acetoxy group as a leaving group in the formation of the final ester product.

Beyond its role in Oxybutynin synthesis, the propargylamine scaffold present in this compound is of significant interest in drug discovery. Propargylamine derivatives are known to exhibit a wide range of biological activities, including neuroprotective and anticancer properties. They are key components in enzyme inhibitors, such as monoamine oxidase (MAO) inhibitors used in the treatment of Parkinson's disease. The alkyne functionality can also be utilized in "click chemistry" for bioconjugation and the development of targeted drug delivery systems.

Conclusion and Future Perspectives

This compound is a valuable and versatile chemical intermediate with a well-established role in the synthesis of the important pharmaceutical agent, Oxybutynin. Its straightforward two-step synthesis from common starting materials makes it an accessible building block for both industrial-scale production and laboratory research. The presence of multiple reactive functional groups—an alkyne, a tertiary amine, and an ester—provides numerous handles for further chemical modification, opening avenues for the creation of diverse molecular architectures.

For drug development professionals, an understanding of the synthesis, reactivity, and handling of this key intermediate is essential for process optimization and the exploration of new chemical entities. The broader potential of the propargylamine moiety suggests that this compound and its derivatives will continue to be relevant in the ongoing quest for novel therapeutics. Future research may focus on leveraging its unique structure to develop new catalysts, explore novel cycloaddition reactions, and synthesize new libraries of compounds for high-throughput screening in various disease models.

References

- Google Patents. (2009). Crystalline oxybutynin and process for preparing the same. (WO2009122429A2).

-

NROChemistry. (n.d.). Mannich Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Propargylamine. Retrieved from [Link]

-

Vanden Eynde, J. J. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. MDPI. Retrieved from [Link]

-

New Drug Approvals. (n.d.). Oxybutynin. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Diethylamino)-2-butyn-1-ol. Retrieved from [Link]

-

Lauder, K., Toscani, A., Scalacci, N., & Castagnolo, D. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 117(24), 14091–14200. [Link]

-

Abtahi, M., & Tavakol, H. (2020). A facile method for the synthesis of various propargylamines derivatives with different structural parts. ResearchGate. Retrieved from [Link]

-

Canadian Science Publishing. (1960). A STUDY OF THE MANNICH REACTION WITH PROPARGYL ALCOHOL. Canadian Journal of Chemistry, 38(1), 1-6. [Link]

-

Chiang Mai Journal of Science. (2012). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Chiang Mai J. Sci., 39(1), 49-58. [Link]

-

L.S.College, Muzaffarpur. (2020, September 24). Mannich reaction. Retrieved from [Link]

-

SynZeal. (n.d.). Oxybutynin EP Impurity A. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Xidian Chemical. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. 4-(Diethylamino)but-2-yn-1-yl acetate 97% | CAS: 22396-77-6 | AChemBlock [achemblock.com]

- 2. 1-乙酸基-4-二乙胺基-2-丁炔 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-(Diethylamino)-2-butyn-1-ol | C8H15NO | CID 82735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-DIETHYLAMINO-2-BUTYN-1-OL(10575-25-4) 13C NMR [m.chemicalbook.com]

- 5. This compound | 22396-77-6 [chemicalbook.com]

Spectroscopic Characterization of 1-Acetoxy-4-diethylamino-2-butyne: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive examination of the spectroscopic profile of 1-Acetoxy-4-diethylamino-2-butyne (CAS No. 22396-77-6). Designed for professionals in chemical research and drug development, this document synthesizes predictive data and established principles for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will explore the underlying causality for experimental design and data interpretation, grounding our analysis in authoritative chemical principles. This guide also outlines a validated protocol for the synthesis and purification of the compound, ensuring the acquisition of high-fidelity analytical data.

Molecular Structure and Physicochemical Properties

This compound is a multifunctional organic compound featuring an internal alkyne, an ester, and a tertiary amine. Its formal chemical name is 4-(Diethylamino)but-2-yn-1-yl acetate. Understanding its structure is fundamental to interpreting its spectroscopic data.

An In-depth Technical Guide to the Solubility Profile of 1-Acetoxy-4-diethylamino-2-butyne in Organic Solvents

Introduction

1-Acetoxy-4-diethylamino-2-butyne is a chemical intermediate of interest in various fields, including organic synthesis and potentially in the development of pharmaceutical agents. Its molecular architecture, featuring a tertiary amine, an ester, and an internal alkyne, presents a unique combination of functional groups that dictate its physicochemical properties. A thorough understanding of its solubility in a diverse range of organic solvents is paramount for its effective use in reaction chemistry, purification processes, formulation development, and analytical characterization. This guide provides a comprehensive theoretical analysis of the solubility of this compound, alongside a detailed experimental protocol for its empirical determination, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical properties is essential for predicting its behavior in various solvent systems. The known properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 22396-77-6 | [1][2][3] |

| Molecular Formula | C₁₀H₁₇NO₂ | [1][4] |

| Molecular Weight | 183.25 g/mol | [1][3] |

| Boiling Point | 217-218 °C (lit.) | [1][2] |

| Density | 0.961 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index (n20/D) | 1.4560 (lit.) | [1][2] |

| Flash Point | 103.3 °C - closed cup | [1][3] |

Theoretical Solubility Profile

The principle of "like dissolves like" is a cornerstone of solubility prediction.[5][6] This principle suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. An analysis of the molecular structure of this compound allows for a robust prediction of its solubility profile.

The key structural features influencing its solubility are:

-

Tertiary Amine (-N(C₂H₅)₂): The diethylamino group is a polar, basic functional group. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor.[7][8] Tertiary amines are generally soluble in a wide range of organic solvents.[9]

-

Ester (-OCOCH₃): The acetoxy group is polar and contains electronegative oxygen atoms with lone pairs, which can also act as hydrogen bond acceptors.[10] Esters are good solvents for many organic compounds and are themselves soluble in a variety of organic solvents.[11]

-

Internal Alkyne (-C≡C-): The carbon-carbon triple bond introduces some rigidity to the molecule and is a region of high electron density, contributing to its overall polarizability. While hydrocarbons are generally nonpolar, the presence of the triple bond can enhance interactions with polarizable solvents. The solubility of acetylenic compounds can be influenced by specific interactions with the solvent.[12][13]

-

Aliphatic Carbon Chains: The ethyl and butyl groups contribute to the nonpolar character of the molecule, which will enhance its solubility in less polar solvents.

Predicted Solubility in Different Solvent Classes

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. The polar nature of both the solvent and the solute, coupled with the ability of the solvent to hydrogen bond with the nitrogen and oxygen atoms of the solute, will facilitate dissolution.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): High to moderate solubility is predicted. These solvents are polar and can engage in dipole-dipole interactions with the polar functional groups of the solute. The lack of a hydrogen-donating group in the solvent might slightly reduce solubility compared to protic solvents, but the overall polarity should be sufficient for good miscibility.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Moderate to low solubility is anticipated. The nonpolar aliphatic portions of the molecule will favor interaction with nonpolar solvents. However, the presence of the polar tertiary amine and ester groups will limit its solubility in highly nonpolar solvents like hexane. Solvents with some polarizability, such as toluene and diethyl ether, are expected to be better solvents than purely aliphatic hydrocarbons.

Predicted Solubility Summary

The following table summarizes the predicted solubility of this compound in a range of common organic solvents.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Strong hydrogen bonding and polar interactions. |

| Ethanol | Polar Protic | High | Strong hydrogen bonding and polar interactions. |

| Acetone | Polar Aprotic | High | Strong dipole-dipole interactions. |

| Ethyl Acetate | Polar Aprotic | High | "Like dissolves like" principle; both are esters. |

| Acetonitrile | Polar Aprotic | High | Strong dipole-dipole interactions. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | Good balance of polarity and ether functionality. |

| Dichloromethane (DCM) | Polar Aprotic | High | Effective solvent for a wide range of organic compounds. |

| Dimethylformamide (DMF) | Polar Aprotic | High | Highly polar aprotic solvent. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Highly polar aprotic solvent. |

| Toluene | Nonpolar (Aromatic) | Moderate | Aromatic ring allows for π-π interactions with the alkyne; moderate polarity. |

| Diethyl Ether | Nonpolar | Moderate | Some polarity from the ether oxygen aids in dissolving the polar groups. |

| Hexane | Nonpolar (Aliphatic) | Low | Mismatch in polarity; polar groups hinder dissolution. |

Experimental Determination of Solubility

To empirically validate the theoretical predictions, a standardized experimental protocol is necessary. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[14][15]

Distinction Between Kinetic and Thermodynamic Solubility

It is crucial to differentiate between two types of solubility measurements:

-

Kinetic Solubility: Measures the concentration at which a compound, initially dissolved in a stock solvent (like DMSO), precipitates when added to an aqueous or organic medium. It's a rapid, high-throughput method often used in early drug discovery.[3][5][6]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. This is a more time-consuming but accurate measurement, critical for lead optimization and formulation.[2][16]

The following protocol details the determination of thermodynamic solubility.

Experimental Protocol: Shake-Flask Method

This protocol is adapted from established methodologies for determining equilibrium solubility.[17][18]

1. Materials and Equipment:

- This compound (high purity)

- Selected organic solvents (analytical grade)

- Glass vials with PTFE-lined screw caps (e.g., 4 mL)

- Analytical balance

- Vortex mixer

- Orbital shaker or rotator in a temperature-controlled environment

- Centrifuge

- Syringes and syringe filters (e.g., 0.22 µm PTFE)

- Volumetric flasks and pipettes

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

2. Procedure:

-

Preparation:

-

Add an excess amount of this compound to a series of pre-weighed glass vials. The amount should be sufficient to ensure a saturated solution with visible solid remaining after equilibration.

-

Accurately add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being optimal to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated HPLC or GC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.

-

3. Data Reporting:

- Express the solubility in units such as mg/mL or mol/L.

- Report the temperature at which the measurement was performed.

- Perform the experiment in triplicate to ensure reproducibility and report the mean and standard deviation.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

prep [label="1. Preparation\nAdd excess solute to a known\nvolume of solvent in vials."];

equilibrate [label="2. Equilibration\nAgitate at constant temperature\nfor 24-72 hours."];

separate [label="3. Phase Separation\nSediment or centrifuge to\nseparate solid from liquid."];

sample [label="4. Sample Collection\nWithdraw and filter the\nclear supernatant."];

dilute [label="5. Dilution\nAccurately dilute the filtered\nsample for analysis."];

quantify [label="6. Quantification\nAnalyze via HPLC/GC against\na calibration curve."];

report [label="7. Data Reporting\nCalculate and report solubility\n(e.g., mg/mL) with SD."];

end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep;

prep -> equilibrate;

equilibrate -> separate;

separate -> sample;

sample -> dilute;

dilute -> quantify;

quantify -> report;

report -> end;

}

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ovid.com [ovid.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aqueous Solubility Assay - Enamine [enamine.net]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 8. byjus.com [byjus.com]

- 9. quora.com [quora.com]

- 10. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Acetylene - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. bioassaysys.com [bioassaysys.com]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

The Synthetic Versatility of 1-Acetoxy-4-diethylamino-2-butyne: A Mechanistic Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetoxy-4-diethylamino-2-butyne is a versatile bifunctional reagent whose synthetic utility is derived from the unique interplay of its acetoxy, diethylamino, and butyne functionalities. This guide provides a comprehensive analysis of the core mechanisms governing its reactivity. We will explore its role as a precursor to valuable allenic intermediates, its participation in nucleophilic substitution reactions, and the intramolecular influence of the diethylamino group. This document will serve as a technical resource, offering not only theoretical mechanistic insights but also actionable experimental protocols and data presentation to empower researchers in leveraging this reagent for novel molecular design and synthesis.

Introduction: Unveiling the Potential of a Multifunctional Building Block

This compound, with the CAS Number 22396-77-6, is a propargyl acetate derivative that has garnered significant interest as a versatile intermediate in organic synthesis.[1][2] Its applications span from the development of electronic materials to the synthesis of complex, biologically active molecules.[3] The core of its reactivity lies in the strategic placement of an acetoxy leaving group and a nucleophilic/basic diethylamino moiety flanking a reactive alkyne. This arrangement allows for a variety of transformations, primarily centered around the formation of allenes and subsequent functionalization. This guide will dissect the fundamental mechanisms that underpin the synthetic applications of this powerful building block.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₁₀H₁₇NO₂ |

| Molecular Weight | 183.25 g/mol |

| Boiling Point | 217-218 °C |

| Density | 0.961 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.4560 |

Core Mechanism: The Propargyl-Allenyl Rearrangement

The principal mechanistic pathway through which this compound exerts its synthetic utility is the propargyl-allenyl rearrangement. This transformation involves the conversion of the propargyl acetate to a highly reactive allene intermediate, which can then be trapped by a variety of nucleophiles. The reaction is often facilitated by a metal catalyst, typically copper or palladium, and the nature of the nucleophile and reaction conditions dictate the final product.

The Role of the Acetoxy and Diethylamino Groups

The acetoxy group serves as a competent leaving group, and its departure is often the initiating step of the rearrangement. The diethylamino group, on the other hand, can play multiple roles. It can act as an internal base, facilitating the elimination of the acetoxy group. Alternatively, it can coordinate to the metal catalyst, influencing the regio- and stereoselectivity of the reaction.

Generalized Mechanistic Pathway

The generally accepted mechanism for the formation of allenes from propargyl acetates is depicted below. This pathway is applicable to a wide range of substrates and is supported by extensive literature on analogous systems.[4]

Sources

A Comprehensive Review of 1-Acetoxy-4-diethylamino-2-butyne and its Analogs: From Synthesis to Selective Muscarinic Agonism

Abstract

This technical guide provides an in-depth review of 1-Acetoxy-4-diethylamino-2-butyne, a versatile chemical intermediate, and its extensive family of analogs, which form a cornerstone in the development of selective muscarinic acetylcholine receptor (mAChR) agonists. While the parent compound finds utility in materials science, its structural motif—a tertiary amine linked by a butynyl spacer to an ester or a related functional group—is a privileged scaffold in medicinal chemistry. We will explore the synthesis, physicochemical properties, and rich pharmacology of this compound class. The narrative emphasizes the causality behind synthetic strategies and the structure-activity relationships (SAR) that govern receptor subtype selectivity. Detailed experimental protocols for synthesis and pharmacological evaluation are provided to offer field-proven insights for researchers in drug discovery and development.

Introduction: The Enduring Quest for Selective Muscarinic Agonists

The cholinergic system, modulated by the neurotransmitter acetylcholine (ACh), is fundamental to a vast array of physiological functions, including learning, memory, muscle contraction, and autonomic regulation.[1] Its actions are mediated by two receptor superfamilies: nicotinic and muscarinic. Muscarinic acetylcholine receptors (mAChRs), which belong to the G protein-coupled receptor (GPCR) family, are divided into five subtypes (M1-M5) with distinct tissue distributions and signaling mechanisms.[2] This subtype diversity presents both a therapeutic opportunity and a significant challenge. While agonists that globally activate mAChRs have limited use due to their diffuse and side-effect-prone nature, subtype-selective agonists hold immense promise for treating a range of conditions, from Alzheimer's disease (M1) to Sjögren's syndrome (M3).

The 4-(dialkylamino)-2-butynyl scaffold emerged as a critical pharmacophore in this quest. A seminal compound, McN-A-343, demonstrated that this structural class could achieve functional selectivity, preferentially activating the M1 receptor subtype.[3][4] This discovery catalyzed decades of research into analogs of this scaffold, with this compound representing a foundational building block for many of these advanced molecules. This guide delves into the chemistry and biology of this important chemical family.

Physicochemical Profile: this compound

This compound (CAS: 22396-77-6) is the archetypal compound of this series. Its structure features a terminal diethylamino group, a central but-2-yne linker, and a terminal acetoxy group. These features dictate its reactivity and its utility as a synthetic intermediate.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 22396-77-6 | [5][6] |

| Molecular Formula | C₁₀H₁₇NO₂ | [7] |

| Molecular Weight | 183.25 g/mol | [6][7] |

| Boiling Point | 217-218 °C | [5][6] |

| Density | 0.961 g/mL at 25 °C | [5][6] |

| Refractive Index | n20/D 1.4560 | [5][6] |

| Purity | Typically ≥97% | [6] |

Beyond its role in medicinal chemistry, this compound is also recognized as a versatile intermediate in the manufacturing of electronic chemicals, particularly for Organic Light-Emitting Diode (OLED) technology, where high purity is a critical requirement.[8][9][10]

Synthesis and Chemical Transformations

The synthesis of this compound and its analogs relies on well-established organic chemistry principles, primarily the manipulation of propargyl alcohols.

Core Synthesis of the Parent Compound

A common and efficient route involves the acetylation of the corresponding alcohol, 4-diethylamino-2-butyn-1-ol.[11] This precursor is itself typically prepared via a Mannich-type reaction involving propargyl alcohol, diethylamine, and an aldehyde (like formaldehyde).

Caption: General workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol describes a representative lab-scale synthesis.

Materials:

-

4-(Diethylamino)-2-butyn-1-ol (1.0 eq)[]

-

Acetic anhydride (1.2 eq)

-

Pyridine (catalytic amount) or Triethylamine (1.5 eq)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-(diethylamino)-2-butyn-1-ol in anhydrous DCM. Cool the flask to 0 °C using an ice bath.

-

Addition of Reagents: Add pyridine or triethylamine to the solution. Subsequently, add acetic anhydride dropwise while maintaining the temperature at 0 °C. Causality: The base neutralizes the acetic acid byproduct, driving the reaction to completion.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

-

Isolation: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.[5]

Strategies for Analog Synthesis

The versatility of the butynyl scaffold allows for extensive modification to explore the SAR.

-

Varying the Amine: The diethylamino group can be replaced with other secondary amines (e.g., pyrrolidine, piperidine) during the initial Mannich reaction to probe the steric and electronic requirements of the receptor's amine-binding pocket.[2]

-

Modifying the Ester: The acetoxy group is often replaced with more complex carbamates or other esters. This is a critical modification site for enhancing potency and selectivity, as seen in analogs like McN-A-343 which features a m-chlorophenylcarbamoyloxy group.[3]

-

Quaternization: The tertiary amine can be quaternized (e.g., with methyl iodide) to create permanently charged analogs. This modification restricts blood-brain barrier penetration, making them useful as peripheral probes.

Pharmacology and Mechanism of Action

The primary pharmacological interest in this class of compounds is their activity as muscarinic receptor agonists.

Muscarinic Receptor Activation

Upon binding to mAChRs, these agonists induce a conformational change in the receptor, activating associated G proteins. The five mAChR subtypes couple to different G protein families:

-

M1, M3, M5: Couple primarily through Gq/11, activating phospholipase C (PLC).

-

M2, M4: Couple through Gi/o, inhibiting adenylyl cyclase and modulating ion channels.

The activation of the M1 or M3 pathway by an agonist leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cellular response.

Caption: High-level workflow for the discovery and evaluation of muscarinic agonists.

Protocol 2: Radioligand Binding Assay for mAChRs

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled antagonist.

Materials:

-

Cell membranes prepared from cells expressing a single human mAChR subtype (e.g., M1).

-

Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS), a non-selective antagonist.

-

Test compounds (analogs) at various concentrations.

-

Non-specific binding control: Atropine (1 µM).

-

Assay buffer (e.g., PBS).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Assay Preparation: In a 96-well plate, add cell membranes, [³H]-NMS (at a concentration near its Kd), and varying concentrations of the test compound. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of atropine.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium. Causality: This incubation period is determined empirically to ensure that the association and dissociation of the radioligand have reached a steady state.

-

Termination & Washing: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from all other measurements. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific [³H]-NMS binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Future Directions and Therapeutic Potential

The development of butynyl-amine analogs remains a vibrant area of research. The primary goal is to achieve greater subtype selectivity to create drugs with improved therapeutic windows.

-

CNS Applications: Non-quaternary amine analogs that can cross the blood-brain barrier are highly sought after as potential treatments for cognitive deficits in Alzheimer's disease and schizophrenia (M1 agonists) or as potential antipsychotics (M4 agonists). [4]* Peripheral Applications: Selective M3 agonists could be used to treat Sjögren's syndrome (by stimulating salivary and lacrimal glands) or glaucoma (by contracting the ciliary muscle). [3]* Challenges: A key challenge remains the high degree of conservation in the orthosteric binding site (where acetylcholine binds) across all five subtypes. Future strategies may focus on developing allosteric modulators or bitopic ligands that bind to both the orthosteric site and a less-conserved secondary site to achieve higher selectivity.

Conclusion

This compound is more than a simple chemical reagent; it is the progenitor of a pharmacologically rich class of compounds that has significantly advanced our understanding of the muscarinic receptor system. The inherent modularity of its structure—comprising an amine, a rigid linker, and a variable ester group—has allowed researchers to systematically probe the intricate structure-activity relationships governing receptor affinity and functional selectivity. While challenges in achieving perfect subtype selectivity persist, the butynyl-amine scaffold continues to serve as a powerful and enduring platform for the design of novel therapeutics targeting a wide range of cholinergic-related disorders.

References

-

Gualtieri, F., et al. (2001). (Trimethylammonium (McN-A-343)-related compounds. Effect of the butynyl chain inclusion into an aromatic unit on the potency for muscarinic receptors. PubMed. Available at: [Link]

-

Mutschler, E., et al. (1996). Muscarinic Receptor Binding and Activation of Second Messengers by Substituted N-Methyl-N-[4-(1-azacycloalkyl)-2-butynyl]acetamides. Journal of Medicinal Chemistry. Available at: [Link]

-

Entzeroth, M., et al. (1993). New functionally selective muscarinic agonists. PubMed. Available at: [Link]

-

Organic Syntheses. (n.d.). 1-Acetoxy-4-diethylamino-2-butene. Organic Syntheses. Available at: [Link]

-

Ringdahl, B., et al. (1990). Conformationally restricted analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide. Journal of Medicinal Chemistry. Available at: [Link]

-

LookChem. (n.d.). This compound. LookChem. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of Acetals Containing a Primary Amino Group. ResearchGate. Available at: [Link]

-

MDPI. (2021). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules. Available at: [Link]

-

Bridges, A. J., & Fischer, J. W. (1982). Highly Substituted Dienes from Butyne-I ,4-diol. A One-flask Synthesis and the Mechanism of Formation. RSC Publishing. Available at: [Link]

-

Brunton, L., et al. (Eds.). (2018). Muscarinic Receptor Agonists and Antagonists. Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e. AccessMedicine. Available at: [Link]

-

MDPI. (2020). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules. Available at: [Link]

-

Josephsohn, N. S., et al. (2005). Practical and highly enantioselective synthesis of beta-alkynyl-beta-amino esters through Ag-catalyzed asymmetric mannich reactions of silylketene acetals and alkynyl imines. Organic Letters. Available at: [Link]

-

NIH. (2015). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. PMC. Available at: [Link]

-

NIH. (n.d.). 4-(Diethylamino)-2-butyn-1-ol. PubChem. Available at: [Link]

-

PubMed. (2012). Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. PubMed. Available at: [Link]

-

PubMed. (2023). Fentanyl analog structure-activity relationships demonstrate determinants of diverging potencies for antinociception and respiratory depression. Pharmacology Biochemistry and Behavior. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-Amino Acids and Derivatives. Organic Chemistry Portal. Available at: [Link]

-

PubMed. (2000). Synthesis of tacrine analogues and their structure-activity relationships. Current Medicinal Chemistry. Available at: [Link]

-

NIH. (2016). Structure-Activity Relationships of Synthetic Cathinones. PMC. Available at: [Link]

Sources

- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 2. Muscarinic Receptor Binding and Activation of Second Messengers by Substituted N-Methyl-N-[4-(1-azacycloalkyl)-2-butynyl]acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [4-[[N-(3-chlorophenyl)carbamoyl]oxy]-2-butynyl]-trimethylammonium (McN-A-343)-related compounds. Effect of the butynyl chain inclusion into an aromatic unit on the potency for muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New functionally selective muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 22396-77-6 [chemicalbook.com]

- 6. This compound 97 22396-77-6 [sigmaaldrich.com]

- 7. This compound | 22396-77-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. This compound|lookchem [lookchem.com]

Initial Investigations into the Reactivity of 1-Acetoxy-4-diethylamino-2-butyne: A Senior Application Scientist's Perspective

An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetoxy-4-diethylamino-2-butyne is a multifunctional propargylic compound that holds significant potential as a versatile building block in modern organic synthesis, particularly within the drug discovery pipeline. Its structure incorporates three key reactive centers: a propargylic acetate, an internal alkyne, and a tertiary amine. This guide provides an in-depth analysis of its principal reaction pathways, grounded in the established chemistry of propargyl esters and aminobutynes. We will explore the causality behind its reactivity in Lewis acid-catalyzed substitutions and transition-metal-catalyzed rearrangements, offering field-proven insights into experimental design and protocol validation. The objective is to equip researchers with the foundational knowledge to strategically employ this reagent in the synthesis of complex molecular architectures.

Molecular Profile and Strategic Significance

This compound, also known as 4-(Diethylamino)but-2-yn-1-yl acetate, is a combustible liquid with a molecular weight of 183.25 g/mol .[1][2] Its strategic value in synthesis stems from the convergence of a propargyl acetate—a moiety known for its susceptibility to substitution and rearrangement—and a diethylamino group, which can influence solubility, basicity, and serve as a handle for further functionalization. Propargylamine frameworks are considered "privileged" structures in medicinal chemistry, appearing in drugs like rasagiline and selegiline for the treatment of neurodegenerative diseases.[3] This positions our title compound as a valuable precursor for novel therapeutic agents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 22396-77-6 | [1] |

| Molecular Formula | C₁₀H₁₇NO₂ | [2] |

| Molecular Weight | 183.25 g/mol | [1][2] |

| Boiling Point | 217-218 °C | [4] |

| Density | 0.961 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.4560 | [4] |

Synthesis via Aminomethylation: The Mannich Reaction Pathway

The most direct and industrially scalable synthesis of 1,4-aminoalkynes is the Mannich reaction, a three-component condensation of an alkyne, an aldehyde (commonly formaldehyde), and a secondary amine.[5][6] In the context of our target molecule, the likely precursors are propargyl acetate, formaldehyde, and diethylamine.

The causality of this reaction hinges on the initial formation of the highly electrophilic Eschenmoser salt intermediate, an iminium ion, from diethylamine and formaldehyde.[5] The terminal alkyne of a precursor like propargyl alcohol (which would be acetylated in a subsequent step) or propargyl acetate itself can be activated, often with a copper(I) catalyst, to form a copper acetylide.[7] This nucleophilic acetylide then attacks the iminium ion, forging the crucial C-C bond and yielding the propargylamine product. This one-pot approach is highly atom-economical and is a cornerstone of propargylamine synthesis.[8][9]

Caption: Synthetic workflow for this compound via a Mannich-type reaction.

Core Reactivity of the Propargyl Acetate Moiety

The propargyl acetate functional group is the molecule's primary hub of reactivity, enabling a diverse range of transformations. The key is the ability of the acetate to function as an effective leaving group, particularly upon activation by a Lewis acid, which facilitates the formation of a stabilized propargyl cation intermediate.[10]

Lewis Acid-Catalyzed Nucleophilic Substitution

Propargylic substitution is a powerful method for forming new carbon-carbon and carbon-heteroatom bonds.[11] While the hydroxyl group of a propargyl alcohol is a poor leaving group, the corresponding acetate is readily displaced. The reaction is significantly accelerated by Lewis acids such as InCl₃, FeCl₃, or TiCl₄, which coordinate to the carbonyl oxygen of the acetate, enhancing its leaving group ability.[10][12] This generates a propargylic cation that can be attacked by a wide array of nucleophiles.

Causality in Catalyst Selection: The choice of Lewis acid is critical and field-proven. Indium(III) chloride (InCl₃) is particularly effective because it is an inexpensive, water-tolerant Lewis acid that efficiently catalyzes these substitutions with high yields and excellent chemoselectivity, often avoiding the elimination side products that can plague other systems.[10] Iron(III) chloride (FeCl₃) offers a similarly cost-effective and general method for coupling with C- and heteroatom-centered nucleophiles.[8][12]

Caption: General mechanism for Lewis acid-catalyzed propargylic substitution.

Experimental Protocol: Indium-Catalyzed Substitution with an Alcohol

This protocol is a representative, self-validating system for the synthesis of a propargyl ether.

-

Inert Atmosphere Setup: To a flame-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 eq).

-

Reagent Addition: Add the desired alcohol nucleophile (e.g., ethanol, 3.0 mmol, 3.0 eq) and the chosen solvent (e.g., nitromethane, 5 mL).

-

Catalyst Introduction: Add indium(III) chloride (InCl₃, 0.1 mmol, 10 mol%). Causality Note: A catalytic amount is sufficient as the InCl₃ is regenerated. Nitromethane is an excellent solvent for this system, often providing higher yields than other options like dioxane.[10]

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup and Validation: Cool the reaction to room temperature. Quench with a saturated aqueous solution of NaHCO₃ (10 mL) and extract with diethyl ether (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure propargyl ether. The expected outcome is a high yield (>85%) of the desired product with minimal elimination byproducts, validating the choice of the InCl₃/MeNO₂ system.[10]

Gold- and Platinum-Catalyzed Rearrangements

Propargyl acetates are renowned for undergoing remarkable skeletal rearrangements when treated with carbophilic transition metals like Au(I), Au(III), or Pt(II).[13][14] These reactions provide access to complex molecular scaffolds from simple starting materials. Two primary, often competing, mechanistic pathways dominate this reactivity.

-

Path A: 1,3-Acyloxy Migration ([4][4]-Sigmatropic Rearrangement): This pathway involves the migration of the acetate group from the propargylic position to the terminal alkyne carbon, proceeding through a metal-coordinated intermediate. The product of this migration is a highly reactive allenyl ester. This pathway is favored for substrates with an electronically unbiased internal alkyne.[14][15]

-

Path B: 1,2-Acyloxy Migration ([4][13]-Sigmatropic Rearrangement): This pathway is initiated by a 5-exo-dig cyclization of the acetate's carbonyl oxygen onto the metal-activated alkyne. Subsequent cycloreversion generates a crucial gold-carbene intermediate.[15] This reactive species can then undergo a variety of subsequent transformations, such as cyclopropanation or C-H insertion. This pathway is generally preferred for propargyl esters with terminal or electron-deficient alkynes.[15]

The choice between these pathways can be subtly influenced by the electronic nature of the alkyne substituents and the specific catalyst system employed.[15] This duality makes propargyl acetates powerful synthons for divergent synthesis strategies.

Caption: Competing rearrangement pathways for gold-catalyzed reactions of propargyl acetates.

Role and Reactivity of the Diethylamino Moiety

The tertiary amine in this compound is not merely a spectator. It imparts several key properties:

-

Basicity: It can be protonated to form an ammonium salt, significantly altering the molecule's solubility and potentially protecting the amine during certain transformations.

-